molecular formula C15H9FN2O3S B5509242 5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5509242
M. Wt: 316.3 g/mol
InChI Key: KNNSZJMQBNVGHU-UHFFFAOYSA-N
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Description

5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a useful research compound. Its molecular formula is C15H9FN2O3S and its molecular weight is 316.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 316.03179149 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and structurally characterized C-6 fluoroalkylated pyrimidine derivatives, demonstrating methods for introducing fluoroalkyl groups into the pyrimidine nucleus. These syntheses involve lithiation reactions followed by nucleophilic addition or substitution, with the structural confirmation provided by NMR and MS techniques. Such derivatives have shown potential in medicinal chemistry due to their unique structural properties (Krištafor et al., 2009).

Antitumoral Evaluation

The antitumoral evaluation of C-6 alkyl and alkenyl side chain pyrimidine derivatives has been conducted. The research indicates that unsaturated fluorophenylalkyl side chains exhibit better inhibitory effects against tumor cell lines than their saturated counterparts. This suggests the significance of the double bond and substitution in the side chain for inhibitory activity, highlighting the potential of these compounds in cancer treatment (Krištafor et al., 2009).

Microbial Activity Studies

Synthesis of 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo) dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones has been explored, and these compounds have shown considerable activity against a variety of microorganisms. This points towards their potential use in developing new antimicrobial agents (Nigam et al., 1981).

Functionalization Studies

Research has also explored the functionalization of the thieno[2,3-d]pyrimidinedione core, aiming to develop highly substituted 5-carboxamide-6-aryl scaffolds. These studies pave the way for the creation of novel compounds with potential pharmaceutical applications, especially as inhibitors of monocarboxylate transporters (O'Rourke et al., 2018).

Optical and Sensor Properties

The synthesis and characterization of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines have revealed distinct absorption and emission wavelengths controlled by the donor effect of terminal aryl groups. Such compounds exhibit strong fluorosolvatochromic properties and sensitivity to polarity and proton, indicating their potential as polarity or proton sensors (Muraoka et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known without specific research or information. If it were a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has interesting biological activity, it could be studied further for potential use in medicine or biology .

Properties

IUPAC Name

5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-11-4-2-1-3-9(11)12-6-5-8(21-12)7-10-13(19)17-15(22)18-14(10)20/h1-7H,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNSZJMQBNVGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.